molecular formula C15H21NO4S B5382137 N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide

N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B5382137
M. Wt: 311.4 g/mol
InChI Key: JAITWIHODGDGMK-UHFFFAOYSA-N
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Description

N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide is a complex organic compound with a unique structure that includes an alkyne group, an ethyl group, and a sulfonamide group attached to a dimethoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide typically involves multiple steps, starting with the preparation of the alkyne intermediate. One common method involves the reaction of 3-ethylpent-1-yne with a suitable sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The resulting sulfonamide is then subjected to further reactions to introduce the dimethoxybenzene moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Nucleophiles such as hydroxide ions or amines are used under basic conditions.

Major Products Formed

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The alkyne group can participate in click chemistry reactions, allowing for the conjugation of the compound to other molecules. The dimethoxybenzene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-ethylpent-1-yn-3-yl)benzamide
  • N-(3-ethylpent-1-yn-3-yl)-2-(2-methylphenyl)acetamide
  • 3-ethylpent-1-yne

Uniqueness

N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide is unique due to the presence of both the alkyne and sulfonamide groups, which confer distinct chemical reactivity and biological activity. The dimethoxybenzene ring further enhances its potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(3-ethylpent-1-yn-3-yl)-2,4-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-6-15(7-2,8-3)16-21(17,18)14-10-9-12(19-4)11-13(14)20-5/h1,9-11,16H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAITWIHODGDGMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NS(=O)(=O)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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